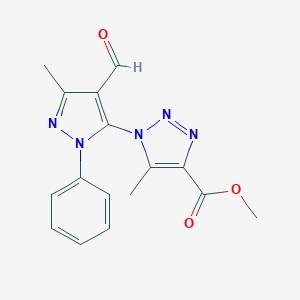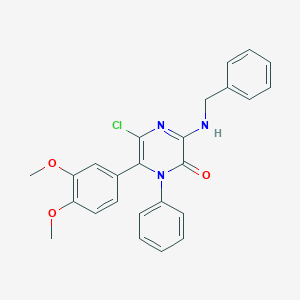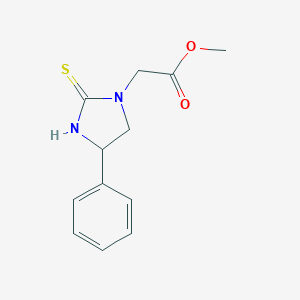
methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family of compounds and has been studied extensively for its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound has potent anti-inflammatory and anti-tumor properties. In vivo studies have shown that the compound is well-tolerated and does not cause any significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in lab experiments is its potency and specificity. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a valuable tool for studying these processes. However, one limitation of using the compound is its cost. Methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. One area of research is the development of new drugs based on the compound. The potent anti-inflammatory and anti-tumor properties of the compound make it a promising candidate for the development of new drugs for the treatment of these conditions. Another area of research is the study of the mechanism of action of the compound. Further studies are needed to fully understand how the compound exerts its anti-inflammatory and anti-tumor effects. Finally, the compound could be used as a tool for studying the role of COX-2 and prostaglandins in the inflammatory response and tumor growth.
Synthesemethoden
The synthesis of methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves the reaction of 4-formyl-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methylhydrazine and acetic anhydride. The resulting product is then treated with sodium azide and copper sulfate to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C16H15N5O3 |
|---|---|
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
methyl 1-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C16H15N5O3/c1-10-13(9-22)15(21(18-10)12-7-5-4-6-8-12)20-11(2)14(17-19-20)16(23)24-3/h4-9H,1-3H3 |
InChI-Schlüssel |
FRRBJYMWAKKZQX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=C(C(=NN2C3=CC=CC=C3)C)C=O)C(=O)OC |
Kanonische SMILES |
CC1=C(N=NN1C2=C(C(=NN2C3=CC=CC=C3)C)C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![1-tert-Butyl-4-[(phenylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290143.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)
![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)
